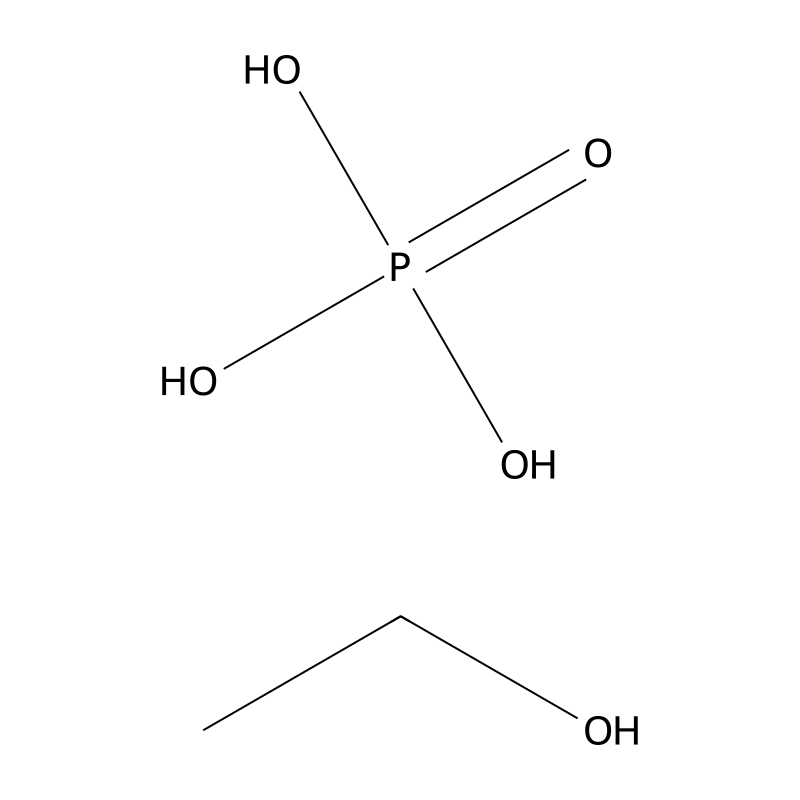

Phosphoric acid, ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Phosphoric acid, ethyl ester acts as a phosphorylating agent in organic synthesis. This means it can introduce a phosphate group (PO₄) into organic molecules. Phosphate groups are essential functional groups in many biological molecules, such as DNA and RNA. By adding phosphate groups to organic molecules, researchers can create new compounds with potential biological activity. Source: Organic Chemistry by John McMurry (8th Edition, p. 848):

Phosphoric acid, ethyl ester is also a useful solvent in organic reactions. It is miscible with many organic solvents and water, making it a versatile reaction medium. Additionally, it is relatively non-reactive, meaning it is less likely to interfere with the desired chemical reaction. [Source: Science Direct - Triethyl Phosphate ]

Biological Research

Phosphoric acid, ethyl ester can be used to study the function of enzymes that act on phosphate groups. By adding a phosphate group to a molecule that is normally a substrate for an enzyme, researchers can investigate how the enzyme recognizes and modifies the substrate. [Source: Biochemical Journal - The use of triethyl phosphate as a substrate for alkaline phosphatase ()]

Phosphoric acid, ethyl ester is also used in some studies of cell membranes. It can alter the permeability of cell membranes, which can be helpful for studying the transport of molecules across membranes. [Source: National Institutes of Health - Ethyl Phosphoric Acid ()]

Phosphoric acid, ethyl ester, also known as triethyl phosphate, is an organic compound with the molecular formula . It is categorized as a trialkyl phosphate and is characterized by a phosphorus atom bonded to four oxygen atoms in a tetrahedral arrangement. Each oxygen atom is further connected to an ethyl group, making it a versatile compound in organic chemistry. Phosphoric acid, ethyl ester is a colorless liquid that is miscible with many organic solvents and water, which enhances its utility as a solvent in various

- Esterification: It can react with alcohols to form various esters. The general reaction can be represented as:

- Hydrolysis: In the presence of water and an acid or base catalyst, phosphoric acid, ethyl ester can hydrolyze back into phosphoric acid and ethanol:

- Decomposition: Upon heating, it can decompose to release ethanol and phosphoric acid:

These reactions illustrate the compound's reactivity and its role in synthesizing other chemical compounds.

Phosphoric acid, ethyl ester exhibits significant biological activity due to its ability to introduce phosphate groups into organic molecules. Phosphate groups are essential for numerous biological functions, including energy transfer in cells through adenosine triphosphate (ATP) and the structural integrity of nucleic acids like DNA and RNA. The compound has been used in studies to analyze enzyme functions that act on phosphate groups and to investigate cellular membrane permeability . Additionally, its role as a phosphorylating agent makes it valuable in biochemical research for synthesizing phosphorylated substrates that mimic natural biological processes .

The synthesis of phosphoric acid, ethyl ester can be achieved through several methods:

- Direct Esterification: This method involves the reaction of phosphoric acid with ethanol in the presence of an acid catalyst. This is the most common synthetic route.

- Use of Molecularly Dehydrated Phosphoric Acid: By reacting molecularly dehydrated phosphoric acids with ethanol under controlled conditions, various esters can be produced, including triethyl phosphate .

- Phosphorus Pentoxide Method: Phosphorus pentoxide can be reacted with ethanol to yield triethyl phosphate along with other byproducts. This method may require subsequent purification steps to isolate the desired ester .

These methods highlight the versatility of phosphoric acid, ethyl ester synthesis in laboratory and industrial settings.

Phosphoric acid, ethyl ester has diverse applications across various fields:

- Industrial Catalysis: It serves as a catalyst in the synthesis of acetic anhydride and other chemical processes.

- Plasticizers: Used as a plasticizer for unsaturated polyesters and other polymers to improve flexibility and durability.

- Flame Retardants: Its ability to release non-combustible gases makes it useful as a flame retardant in various materials.

- Solvent: It acts as a solvent for cellulose acetate and other organic compounds in

Research has shown that phosphoric acid, ethyl ester interacts with various biological molecules and systems. For instance:

- Enzyme Studies: It has been utilized to study enzymes that modify phosphate-containing substrates, helping researchers understand enzyme specificity and mechanism.

- Cell Membrane Permeability: Its effects on cell membranes have been investigated to understand how it alters permeability and facilitates molecular transport across membranes .

- Toxicological Studies: Interaction studies indicate potential health hazards associated with exposure to phosphoric acid, ethyl ester, including irritation upon contact with skin or eyes .

These studies emphasize the importance of understanding both the beneficial uses and potential risks associated with this compound.

Phosphoric acid, ethyl ester shares similarities with several other compounds within the category of phosphate esters. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Triethyl Phosphate | Versatile solvent; used extensively in organic synthesis; non-reactive nature | |

| Diethyl Phosphate | Less sterically hindered; more reactive than triethyl phosphate | |

| Monoethyl Phosphate | More polar; used primarily in biochemical applications | |

| Bis(2-ethylhexyl) Phosphate | Higher molecular weight; used as a plasticizer; different solubility properties |

Phosphoric acid, ethyl ester stands out due to its balanced properties as a solvent and phosphorylating agent while maintaining lower reactivity compared to its mono- or di-alkyl counterparts. This balance allows it to serve multiple roles across different applications without significantly interfering with

Molecular Formulae and Structural Variations

Phosphoric acid ethyl esters represent a family of organophosphorus compounds derived from the esterification of phosphoric acid with ethanol molecules [1] [2]. These compounds exist in three distinct structural forms based on the degree of esterification, each possessing unique molecular formulae and chemical properties [3] [4]. The systematic nomenclature and structural diversity of these esters reflect the progressive substitution of hydroxyl groups in phosphoric acid with ethoxy groups [5] [6].

Monoethyl Phosphate (C2H7O4P)

Monoethyl phosphate, with the molecular formula C2H7O4P and molecular weight of 126.05 grams per mole, represents the simplest ethyl ester derivative of phosphoric acid [2] [7]. The compound is formally named ethyl dihydrogen phosphate according to International Union of Pure and Applied Chemistry nomenclature conventions [2]. The Chemical Abstracts Service registry number for this compound is 1623-14-9 [2] [7].

The molecular structure consists of a central phosphorus atom tetrahedrally coordinated to four oxygen atoms, with one oxygen bonded to an ethyl group and the remaining three oxygens participating in phosphorus-oxygen bonds [2]. Two of these oxygen atoms retain acidic hydrogen atoms, conferring the compound with diprotic acid characteristics [2]. The structural formula can be represented as (C2H5O)PO(OH)2, emphasizing the presence of both ester and acid functionalities [7].

Physical properties of monoethyl phosphate include a density of 1.3745 grams per cubic centimeter at 20 degrees Celsius, a boiling point of 215 degrees Celsius, and a melting point of 42 degrees Celsius [2]. The compound exhibits complete miscibility with water due to its ionic character and hydrogen bonding capabilities [2]. The refractive index measures 1.427, and the vapor pressure at 20 degrees Celsius is 20 Pascal [2].

Diethyl Phosphate (C4H11O4P)

Diethyl phosphate possesses the molecular formula C4H11O4P with a molecular weight of 154.102 grams per mole [8]. The compound is systematically named diethyl hydrogen phosphate and carries the Chemical Abstracts Service registry number 598-02-7 [8]. Alternative nomenclature includes O,O-diethyl hydrogen phosphate and diethyl acid phosphate [8].

The molecular architecture features a tetrahedral phosphorus center bonded to four oxygen atoms, with two oxygen atoms linked to ethyl groups and one oxygen retaining an acidic hydrogen [8]. This structural arrangement results in a monoprotic acid character, distinguishing it from the monoethyl derivative [8]. The structural representation (C2H5O)2PO(OH) illustrates the increased degree of esterification compared to monoethyl phosphate [8].

The compound maintains solubility in aqueous media, though specific physical property data remains limited in the literature [8]. The presence of two ethyl groups increases the hydrophobic character relative to monoethyl phosphate while retaining sufficient polarity for water solubility [9].

Triethyl Phosphate and Mixed Forms

Triethyl phosphate, characterized by the molecular formula C6H15O4P and molecular weight of 182.1547 grams per mole, represents the fully esterified form of phosphoric acid with ethanol [10] [11]. The compound is registered under Chemical Abstracts Service number 78-40-0 and is commonly abbreviated as triethyl phosphate in commercial applications [10] [11]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier is InChI=1S/C6H15O4P/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3 [10].

The molecular structure consists of a central phosphorus atom in tetrahedral coordination with four oxygen atoms, three of which are bonded to ethyl groups [10]. The structural formula (C2H5O)3PO demonstrates the complete substitution of acidic hydrogens with ethyl groups, resulting in a neutral molecule lacking acidic properties [10] [11]. Physical properties include a density of 1.27 grams per cubic centimeter, a boiling point of 200.3 degrees Celsius at 760 millimeters of mercury, and a flash point of 193 degrees Celsius [12].

Mixed forms of phosphoric acid ethyl esters occur as commercial mixtures containing varying proportions of mono-, di-, and triethyl phosphates [12]. These mixtures arise during industrial synthesis processes where complete esterification may not occur uniformly [12]. The molecular formula C6H18O8P2 with a molecular weight of 280.15 grams per mole represents one such mixed ester system containing both monoethyl and diethyl phosphate components [12].

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | IUPAC Name |

|---|---|---|---|---|

| Monoethyl Phosphate | C2H7O4P | 126.05 | 1623-14-9 | Ethyl dihydrogen phosphate |

| Diethyl Phosphate | C4H11O4P | 154.102 | 598-02-7 | Diethyl hydrogen phosphate |

| Triethyl Phosphate | C6H15O4P | 182.1547 | 78-40-0 | Triethyl phosphate |

Stereochemical Properties

The stereochemical properties of phosphoric acid ethyl esters are fundamentally governed by the tetrahedral geometry around the central phosphorus atom [13] [14]. The phosphorus center adopts sp3 hybridization, creating a tetrahedral arrangement with bond angles approximating 109.5 degrees [13] [15]. However, the actual bond angles deviate from ideal tetrahedral geometry due to electronic and steric effects arising from different substituent groups [13].

In monoethyl phosphate, the presence of two hydroxyl groups and one ethoxy group creates an asymmetric environment around the phosphorus center [13]. The oxygen-phosphorus-oxygen bond angles involving the double-bonded oxygen and single-bonded oxygen atoms typically range between 106 and 112 degrees [13]. The deviation from ideal tetrahedral angles results from the stronger electron-withdrawing effect of the phosphorus-oxygen double bond compared to the single bonds [13].

Diethyl phosphate exhibits reduced asymmetry with two equivalent ethoxy groups and one hydroxyl group [13]. The symmetry elements present in this molecule result in C1 point group symmetry, with the phosphorus center serving as the sole stereogenic element [16]. Conformational analysis reveals that the compound can adopt multiple rotational conformers around the phosphorus-oxygen single bonds [16].

Triethyl phosphate displays the highest degree of symmetry among the ethyl phosphate esters, belonging to the C3 point group [13]. The three equivalent ethoxy substituents create a propeller-like arrangement around the tetrahedral phosphorus center [16]. Conformational flexibility exists through rotation around the phosphorus-oxygen and oxygen-carbon bonds, with gauche-gauche conformations being energetically favored in solution [16].

The stereochemical behavior of phosphoric acid ethyl esters is influenced by intramolecular and intermolecular hydrogen bonding interactions [17] [18]. In monoethyl and diethyl phosphates, the presence of acidic hydroxyl groups enables the formation of hydrogen bonds with the phosphoryl oxygen or neighboring molecules [19]. These interactions affect the preferred conformational states and influence the overall molecular geometry [19].

Molecular Orbital Theory of Phosphorus-Oxygen Bonds

The bonding in phosphoric acid ethyl esters is characterized by a complex interplay between sigma and pi interactions involving phosphorus 3d orbitals and oxygen 2p orbitals [20] [21]. The central phosphorus atom utilizes sp3 hybridization to form four sigma bonds in a tetrahedral arrangement, while maintaining the capacity for additional pi bonding through d-orbital participation [20] [22].

The phosphorus-oxygen double bond exhibits significant ionic character due to the electronegativity difference between phosphorus and oxygen [21] [22]. The bond is more accurately described as a coordinate covalent bond P→O rather than a traditional double bond, reflecting the polarized nature of the electron density distribution [21]. The phosphorus atom carries a partial positive charge while the oxygen atom bears a partial negative charge [21].

Molecular orbital calculations reveal that the phosphorus-oxygen bonds in phosphate esters possess mixed sigma and pi character [22]. The sigma bonding arises from overlap between phosphorus sp3 hybrid orbitals and oxygen sp3 hybrid orbitals [22]. The pi bonding component results from interaction between filled oxygen 2p orbitals and empty phosphorus 3d orbitals [20] [22].

The bond lengths in phosphoric acid ethyl esters reflect the bonding characteristics, with phosphorus-oxygen double bonds measuring approximately 1.48 to 1.52 angstroms [13] [23]. Single phosphorus-oxygen bonds to ethyl groups range from 1.55 to 1.62 angstroms, while phosphorus-oxygen bonds to hydroxyl groups span 1.58 to 1.65 angstroms [13] [23]. These variations reflect differences in bond order and electronic effects [13].

Resonance structures contribute significantly to the bonding description in phosphate esters [20]. The delocalization of electron density across the phosphorus-oxygen bonds stabilizes the molecular structure and influences reactivity patterns [20]. In diethyl phosphate, for example, the two non-bridging oxygen atoms share negative charge through resonance, as illustrated by major resonance contributors [20].

The molecular orbital energy levels in phosphoric acid ethyl esters are influenced by the degree of esterification [22]. Highest occupied molecular orbital energies vary systematically with substitution patterns, affecting chemical reactivity and spectroscopic properties [22]. The spatial characteristics of these orbitals resemble pi-bonding orbitals connecting atoms from different periods of the periodic table [22].

| Bond Type | Bond Length (Å) | Bond Character | Orbital Interaction |

|---|---|---|---|

| P=O (double bond) | 1.48-1.52 | σ + π (coordinate) | sp3(P) - sp3(O) + 3d(P) - 2p(O) |

| P-O (single, to ethyl) | 1.55-1.62 | σ (covalent) | sp3(P) - sp3(O) |

| P-O (single, to OH) | 1.58-1.65 | σ (covalent) | sp3(P) - sp3(O) |

Structural Comparison with Other Phosphate Esters

Comparative structural analysis of phosphoric acid ethyl esters with other phosphate ester systems reveals systematic trends in molecular geometry, bonding characteristics, and physical properties [24] [25]. The structural parameters of ethyl phosphates can be directly compared with corresponding methyl, propyl, and longer alkyl chain phosphate esters to elucidate the influence of alkyl substituent size on molecular architecture [24].

Methyl phosphate derivatives exhibit shorter phosphorus-oxygen bond lengths to alkyl groups compared to ethyl phosphates due to the reduced steric hindrance and increased electronegativity of the methyl group [24]. The carbon-oxygen bond lengths in methyl phosphates measure approximately 1.41 angstroms compared to 1.43 angstroms in ethyl phosphates [24]. This difference reflects the smaller van der Waals radius of the methyl group and its reduced electron-donating capacity [24].

Comparative analysis of calcium salts formed by different phosphate esters demonstrates the influence of alkyl chain length on solubility and crystallization behavior [24]. Calcium monoethyl phosphate exhibits a solubility product of 9.4 × 10-5 mole squared per cubic decimeter, which is comparable to calcium monomethyl phosphate at 9.1 × 10-5 mole squared per cubic decimeter [24]. However, longer alkyl chains dramatically reduce solubility, with calcium monobutyl phosphate showing a solubility product of 9.5 × 10-6 mole squared per cubic decimeter [24].

The conformational preferences of phosphate esters vary systematically with alkyl substituent identity [16]. Dimethyl phosphate anion preferentially adopts gauche-gauche conformations in aqueous solution, while the corresponding ethyl derivative shows increased conformational flexibility [16]. The activation free energies for conformational interconversion range from 1.5 to 2.7 kilocalories per mole, with ethyl phosphates generally exhibiting lower barriers than methyl analogs [16].

Hydrogen bonding patterns differ significantly between various phosphate ester systems [26]. Phosphate diesters with bulky aromatic substituents tend to form monomeric structures in the solid state when co-crystallized with appropriate solvents, whereas simpler alkyl phosphate diesters typically form dimeric hydrogen-bonded structures [26]. The 2,6-diphenyl-4-isopropylphenyl substituted phosphate diester forms monomeric molecular structures when crystallized with dimethylformamide, contrasting with the dimeric structures observed for ethyl phosphate diesters [26].

Spectroscopic characteristics provide additional structural comparison parameters [27]. Phosphorus L2,3 X-ray emission spectroscopy reveals that oxygen-containing phosphorus compounds, including phosphate esters, display broad emission features that are distinct from phosphides and elemental phosphorus [27]. The spectral fingerprints show subtle but measurable differences between various phosphate ester systems, though careful analysis is required for definitive identification [27].

The thermal stability of phosphate esters correlates with structural features and substituent effects [28]. Multi-wall carbon nanotube functionalization studies demonstrate that phosphate esters with longer alkyl chains and aromatic substituents exhibit enhanced thermal stability compared to simple ethyl phosphates [28]. The degree of functionalization, measured by thermogravimetric analysis, reaches approximately 75 percent for optimized phosphate ester systems [28].

| Property | Methyl Phosphate | Ethyl Phosphate | Butyl Phosphate | Comparative Trend |

|---|---|---|---|---|

| C-O Bond Length (Å) | 1.41 | 1.43 | 1.45 | Increases with chain length |

| Solubility Product (Ca2+ salt) | 9.1 × 10-5 | 9.4 × 10-5 | 9.5 × 10-6 | Decreases with chain length |

| Conformational Barrier (kcal/mol) | 2.7 | 1.5-2.1 | <1.5 | Decreases with chain length |

| Thermal Stability | Moderate | Good | Enhanced | Increases with chain length |

Phosphoric acid, ethyl ester, commonly known as triethyl phosphate, exists as a clear, colorless liquid under standard ambient conditions [1] [2]. The compound exhibits excellent optical clarity with minimal coloration, presenting as a transparent liquid that is readily distinguishable from crystalline or solid forms [1]. The physical state remains consistently liquid across a broad temperature range, from its melting point of -56°C to -57°C up to its boiling point of 209°C to 216°C [1] [2] [3].

The organoleptic properties of triethyl phosphate are characterized by a distinctive but mild, pleasant cider-like odor [1] [2]. This characteristic aroma is described as subtle and not overpowering, distinguishing it from more pungent organophosphorus compounds. The compound is odorless when pure but may develop slight aromatic notes due to trace impurities or environmental exposure [1]. The taste characteristics are not applicable for analytical purposes due to safety considerations, as the compound exhibits moderate toxicity requiring appropriate handling precautions [2].

The liquid demonstrates excellent flow characteristics at room temperature, with smooth pouring properties and absence of visible particulates when properly purified [1]. The compound maintains its clear appearance under normal storage conditions, though prolonged exposure to moisture may result in slight hydrolysis, potentially affecting transparency [2] [4].

Thermal Properties

Melting and Boiling Points

The thermal transition points of phosphoric acid, ethyl ester demonstrate consistent values across multiple literature sources. The melting point ranges from -56°C to -57°C [1] [2] [3] [5], indicating excellent low-temperature stability and ensuring liquid state maintenance under normal environmental conditions. This relatively low melting point contributes to the compound's utility in applications requiring fluid behavior at ambient and sub-ambient temperatures.

The boiling point exhibits a range of 209°C to 216°C at standard atmospheric pressure (760 mmHg) [1] [2] [3]. The variation in reported values likely reflects differences in experimental conditions, measurement precision, and sample purity. The most frequently cited value is 215°C [2] [3], which serves as the standard reference for industrial applications and process design calculations.

| Thermal Transition | Temperature Range | Standard Value | Reference |

|---|---|---|---|

| Melting Point | -56°C to -57°C | -56°C | [1] [2] [3] |

| Boiling Point | 209°C to 216°C | 215°C | [1] [2] [3] |

| Flash Point | 99°C to 115°C | 115°C | [1] [3] |

| Fire Point | 141°C | 141°C | [1] |

Thermal Stability Parameters

The thermal stability of triethyl phosphate encompasses several critical parameters that define its behavior under elevated temperature conditions. The flash point ranges from 99°C to 115°C when measured using the Pensky-Martens closed cup method [1] [3], indicating the minimum temperature at which vapor concentration reaches combustible levels in the presence of an ignition source.

The fire point occurs at 141°C using the Cleveland open cup method [1], representing the temperature at which sustained combustion becomes possible. The autoignition temperature is significantly higher at 452°C [4], demonstrating the compound's resistance to spontaneous combustion under normal processing conditions.

Thermal decomposition begins at approximately 370°C [6], with the onset of chemical breakdown occurring well above normal operating temperatures. The decomposition process involves complex mechanisms including phosphorus-oxygen bond cleavage and formation of various phosphorus oxides and organic fragments [6].

Hydrolysis kinetics under thermal conditions reveal activation energy barriers of approximately 20 kcal·mol⁻¹ [7] [8]. The hydrolysis rate constants for sequential ethyl group removal are: first stage (kFHR) = 7.0 × 10⁻³ s⁻¹, second stage (kSHR) = 6.8 × 10⁻³ s⁻¹, and third stage (kTHR) = 3.5 × 10⁻³ s⁻¹ [7] [8]. These values indicate relatively slow hydrolysis kinetics under neutral aqueous conditions, contributing to the compound's stability in ambient moisture environments.

Spectroscopic Characteristics

The spectroscopic properties of phosphoric acid, ethyl ester provide definitive identification and structural characterization through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands that confirm the phosphate ester structure and functional group assignments [9] [10] [11].

Infrared (IR) Spectroscopy:

- Phosphorus-oxygen double bond (P=O) stretch: ~1260 cm⁻¹ [12] [9]

- Phosphorus-oxygen-carbon (P-O-C) stretching: 1000-1200 cm⁻¹ region [9]

- Alkyl carbon-hydrogen stretching: 2800-3000 cm⁻¹ [9]

- Methylene and methyl deformations: 1400-1500 cm⁻¹ [9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR characteristics demonstrate the symmetrical ethyl ester environment [9] [13] [14]:

- Methyl groups (CH₃): δ 1.22-1.35 ppm appearing as triplets with ³J(H-H) coupling of 7-8 Hz [9] [13] [14]

- Methylene groups (CH₂): δ 3.98-4.16 ppm appearing as quartet or pentuplet patterns due to combined ³J(H-H) and ³J(P-H) coupling of 7-8 Hz [9] [13] [14]

¹³C NMR spectroscopy reveals two distinct carbon environments [15] [13]:

- Methyl carbons: δ 16.36 ppm appearing as doublets with ³J(P-C) = 6 Hz [15] [13]

- Methylene carbons: δ 57.16 ppm appearing as doublets with ²J(P-C) = 11 Hz [15] [13]

³¹P NMR spectroscopy exhibits a single resonance at δ -1.5 to -1.51 ppm [16] [7], confirming the presence of a single phosphorus environment consistent with the triethyl phosphate structure.

Mass Spectrometry characteristics:

- Molecular ion peak: m/z 182 [17] [18] [9]

- Base peak: m/z 99 [17] [18] [9]

- Major fragmentation ions: m/z 155, 127, 109, 81 [17] [18] [9]

The fragmentation pattern reflects sequential loss of ethyl groups and characteristic phosphate ester breakdown pathways.

Solubility and Partition Coefficients

Triethyl phosphate demonstrates exceptional solubility characteristics across a wide range of solvents, making it valuable for diverse applications requiring miscibility and dissolution properties [1] [2] [4] [19].

Aqueous Solubility:

Triethyl phosphate is completely miscible with water at ambient temperatures [1] [2] [4] [19], with solubility values reaching approximately 500 g/L [20]. This high aqueous solubility distinguishes it from many organophosphorus compounds and enables applications in aqueous systems. However, the compound exhibits slow hydrolytic decomposition in aqueous environments, particularly under elevated temperatures or extreme pH conditions [2] [4] [21].

Organic Solvent Solubility:

The compound demonstrates high solubility in most organic solvents [1] [4] [22]:

- Alcohols (ethanol, methanol): Highly soluble [1] [4] [22]

- Aromatic hydrocarbons (benzene, toluene): Soluble [1] [23] [22]

- Ethers (diethyl ether): Soluble [1] [23] [22]

- Chlorinated solvents (chloroform, dichloromethane): Slightly to moderately soluble [24]

- Ketones (acetone): Soluble [4]

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Miscible (500 g/L) | [1] [2] [4] [19] [20] |

| Ethanol | Highly soluble | [1] [4] [22] |

| Benzene | Soluble | [1] [23] [22] |

| Diethyl Ether | Soluble | [1] [23] [22] |

| Chloroform | Slightly soluble | [24] |

| Toluene | Soluble | [12] [22] |

Partition Coefficients:

- Octanol-water partition coefficient (LogP): 0.80 to 1.11 [2] [4] [17]

- Henry's Law constant: 3.60 × 10⁻⁸ atm·m³/mol [4] [17]

- Soil organic carbon partition coefficient (Koc): ~65 [4]

- Bioconcentration factor (BCF) in carp: 2.4 to 22 [4]

The moderate LogP value indicates balanced hydrophilic and lipophilic characteristics, while the low Henry's Law constant suggests minimal volatilization from aqueous solutions [4] [17].

Surface Properties

Surface Tension

The surface tension of triethyl phosphate at 20°C is 30.22 mN/m [25], indicating moderate surface activity compared to pure organic solvents. This value reflects the compound's polar phosphate functionality balanced with nonpolar ethyl groups, resulting in intermediate surface energy characteristics.

The surface tension measurement provides insight into intermolecular forces and molecular packing at the air-liquid interface. The relatively low surface tension compared to water (72.8 mN/m) facilitates wetting and spreading behavior on various substrates, contributing to its utility as a solvent and processing aid.

Interfacial Behavior

Recent molecular dynamics studies reveal complex interfacial behavior at water-vapor interfaces [26]. The compound exhibits bilinear trends in surface geometric properties as a function of surface coverage, with distinct regimes observed at low and high molecular densities.

Surface Coverage Effects:

- Low coverage regime (0-0.015 molecules/Ų): Gradual changes in surface properties

- High coverage regime (0.015-0.025 molecules/Ų): Pronounced alterations in surface geometry

Surface Deformation Properties:

- Surface deformation free energy: Ranges from 72.9 kJ/mol (pure interface) to 117.4 kJ/mol (maximum coverage) [26]

- Surface curvedness: Increases dramatically with molecular adsorption [26]

- Interfacial width: Exhibits linear increase with surface coverage [26]

- Surface roughness: Enhanced by molecular-level surface deformation [26]

The compound demonstrates weak surfactant behavior with limited surface activity compared to conventional surfactants. However, it exhibits favorable adsorption thermodynamics at interfaces, contributing to its effectiveness in surface modification applications [26].

Wetting Characteristics:

Triethyl phosphate displays excellent wetting properties on hydrophilic surfaces due to its miscibility with water and moderate surface tension. The compound readily spreads on clean glass, metal oxides, and polar polymer surfaces, making it suitable for coating and impregnation applications.

Density and Viscosity Relationships

The density and viscosity of triethyl phosphate exhibit typical temperature-dependent behavior, providing essential data for process design and fluid handling applications.

Density Measurements:

The density values demonstrate excellent consistency across multiple literature sources, with minor variations attributable to temperature differences and measurement precision. The specific gravity matches the density values, confirming the compound's greater density than water.

Viscosity Properties:

- At 20°C: 1.76 cP [1] [27]

- At 71°C: 0.82 cP [1]

- General range: 1.38-1.76 cP at room temperature [1] [27] [21]

The viscosity decreases significantly with increasing temperature, following typical liquid behavior patterns. The temperature coefficient of viscosity indicates approximately 53% reduction in viscosity when heated from 20°C to 71°C, demonstrating strong temperature dependence [1].

| Temperature (°C) | Density (g/cm³) | Viscosity (cP) | Reference |

|---|---|---|---|

| 20 | 1.067-1.072 | 1.76 | [1] [27] [21] |

| 25 | 1.072 | Not specified | [2] [27] [21] |

| 71 | Not specified | 0.82 | [1] |

Rheological Behavior:

Triethyl phosphate exhibits Newtonian fluid behavior under normal conditions, with viscosity independent of shear rate. The compound maintains consistent flow properties across typical processing shear rates, simplifying pump and piping design calculations.

Refractive Index Measurements

Refractive index measurements provide precise optical characterization of triethyl phosphate across multiple wavelengths, enabling accurate identification and purity assessment.

Wavelength-Dependent Refractive Index:

Comprehensive measurements using Abbe refractometry at 27°C reveal systematic wavelength dependence [28]:

- 480 nm: n = 1.4164

- 486 nm: n = 1.4161

- 546 nm: n = 1.4119

- 589 nm (Sodium D-line): n = 1.4098

- 644 nm: n = 1.4078

- 656 nm: n = 1.4073

- 1550 nm: n = 1.3985

Standard Reference Values:

Multiple literature sources report refractive index values at the standard sodium D-line (589 nm):

The refractive index measurements demonstrate normal dispersion behavior, with decreasing values at longer wavelengths. This optical dispersion follows expected patterns for organic liquids with polar functional groups.

Temperature Dependence:

The refractive index exhibits typical negative temperature coefficient, decreasing with increasing temperature. The temperature dependence enables precise quality control and purity verification in industrial applications.

Measurement Precision:

The reported values show excellent reproducibility across different measurement techniques and laboratories, with variations typically within ±0.002 units. This precision supports the use of refractive index as a reliable analytical parameter for compound identification and purity assessment.

Sellmeier Equation Fitting:

The wavelength-dependent refractive index data can be accurately fitted to a Sellmeier-type equation: n(λ) = {a + b/(λ² - c)}^(1/2), enabling interpolation and extrapolation to unmeasured wavelengths [28].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 690 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 688 of 690 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (64.39%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive